Cycloprovera

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

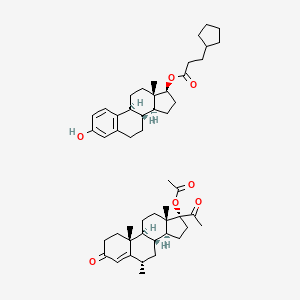

Cycloprovera, also known as this compound, is a useful research compound. Its molecular formula is C50H70O7 and its molecular weight is 783.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Contraceptive Use

Cycloprovera is primarily recognized for its role as a highly effective contraceptive method. The formulation has demonstrated a pregnancy rate of less than 1% under routine service delivery conditions, making it a reliable option for fertility regulation in women globally .

Effectiveness in Different Regions

- Global Trials : Studies conducted in countries such as Mexico, Indonesia, and Brazil have shown that this compound can be integrated into family planning programs effectively. The life-table discontinuation rates within the first year of use ranged from 33.5% to 71.8%, indicating varying levels of acceptance and continued use among different populations .

- Approval by Health Authorities : The positive outcomes from these trials have led to the approval of this compound by local health authorities, allowing its inclusion in various health ministries' family planning initiatives .

Treatment of Hormonal Disorders

In addition to contraception, this compound is utilized in treating several hormonal disorders:

- Secondary Amenorrhea : It is prescribed for women experiencing secondary amenorrhea due to hormonal imbalances.

- Abnormal Uterine Bleeding : The compound is effective in managing abnormal uterine bleeding linked to hormonal irregularities .

Management of Endometriosis

This compound has therapeutic applications for endometriosis, a condition characterized by the growth of tissue similar to the lining inside the uterus outside it. It is used to control symptoms when surgery is not indicated or has been unsuccessful. Its administration can significantly reduce pain and improve the quality of life for affected women .

Cancer Treatment

The compound also finds applications in oncology:

- Metastatic Breast Cancer : this compound can be used as part of the treatment regimen for metastatic breast cancer.

- Endometrial and Renal Cell Carcinoma : It is indicated for treating these cancers, providing an additional therapeutic avenue for patients .

Pharmacokinetics and Administration

This compound can be administered via intramuscular (IM) or subcutaneous (SC) injections. Pharmacokinetic studies show variations in bioavailability depending on the injection site:

- Bioavailability Studies : Research indicates that higher bioavailability is achieved when administered in the anterior thigh compared to the abdomen, influencing clinical decisions regarding injection sites .

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy and safety of this compound:

- A comparative pharmacological pilot study involving 11 women highlighted its safety profile with no significant adverse effects reported during the trial .

- A preliminary pharmacological trial emphasized its potential as a monthly injectable contraceptive, demonstrating promising results in terms of user acceptability and clinical outcomes .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing comparative studies on Cycloprovera and other contraceptive agents (e.g., DMPA)?

- Answer: Use a quantitative comparative study design with cross-sectional or longitudinal approaches. For example, purposive sampling can ensure homogeneity in participant demographics (e.g., age, parity, BMI), and non-parametric tests like the Mann-Whitney test are suitable for analyzing non-normally distributed data, such as weight changes or usage duration . The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures alignment with clinical relevance and reproducibility .

Q. How should researchers address confounding variables (e.g., age, parity) in studies analyzing this compound’s metabolic effects?

- Answer: Stratify participants into subgroups based on key variables (e.g., age <30 vs. >30, parity ≤2 vs. >2) and employ multivariate regression models to isolate this compound-specific effects. For instance, a study found this compound users >30 years had longer usage durations (3.93 years) compared to DMPA users <30 years (2.36 years), necessitating age-adjusted analyses .

Q. What statistical methods are optimal for evaluating this compound’s association with weight gain in longitudinal studies?

- Answer: Use repeated-measures ANOVA to track weight changes over time, complemented by Cohen’s d to quantify effect sizes. A study reported a mean weight increase of 45.40 kg in this compound users vs. 55.27 kg in DMPA users, highlighting the need for longitudinal data to distinguish drug-specific vs. lifestyle-related effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s long-term metabolic impact across diverse populations?

- Answer: Conduct meta-analyses with sensitivity analyses to assess heterogeneity. For example, discrepancies in weight changes may stem from variations in BMI baselines or regional dietary habits. Adjust for covariates like socioeconomic status and physical activity using mixed-effects models .

Q. What experimental designs are suitable for isolating this compound’s pharmacological mechanisms from confounding hormonal interactions?

- Answer: Employ randomized controlled trials (RCTs) with placebo arms and biomarker tracking (e.g., serum progesterone, lipid profiles). Ensure blinding to minimize bias and use pharmacokinetic modeling to correlate dose-response relationships with clinical outcomes .

Q. How can researchers ensure reproducibility in studies evaluating this compound’s effects on blood pressure?

- Answer: Standardize measurement protocols (e.g., time of day, resting period) and report intraclass correlation coefficients (ICCs) for inter-rater reliability. A study found no significant blood pressure differences between this compound and DMPA users, but small sample sizes (n=37 total) limit generalizability .

Q. Methodological and Ethical Considerations

Q. What criteria should guide sample size determination in this compound studies?

- Answer: Use power analysis (α=0.05, β=0.20) based on effect sizes from pilot data. For instance, a study comparing this compound (n=15) and DMPA (n=22) achieved 80% power to detect a 1.5-year difference in usage duration .

Q. How should researchers mitigate attrition bias in longitudinal this compound studies?

- Answer: Implement retention strategies (e.g., follow-up reminders, incentives) and use intention-to-treat (ITT) analysis to preserve randomization integrity. Report attrition rates transparently and conduct sensitivity analyses to assess bias .

Q. Data Presentation and Reporting Guidelines

Table 1: Key Findings from a Comparative Study of this compound vs. DMPA

| Variable | This compound (n=15) | DMPA (n=22) | p-value |

|---|---|---|---|

| Mean Usage Duration | 3.93 years | 2.36 years | 0.042 |

| Mean Post-Usage Weight | 45.40 kg | 55.27 kg | 0.017 |

| Participants >30 Years | 66.7% | 18.2% | <0.001 |

Table 2: Ethical Guidelines for this compound Research

| Requirement | Implementation Example |

|---|---|

| Informed Consent | Disclose risks of weight gain and hypertension |

| Data Anonymization | Use coded identifiers for participant records |

| IRB Approval | Submit protocols for hormonal intervention |

Propiedades

Número CAS |

71615-27-5 |

|---|---|

Fórmula molecular |

C50H70O7 |

Peso molecular |

783.1 g/mol |

Nombre IUPAC |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |

InChI |

InChI=1S/C26H36O3.C24H34O4/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17;1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3;13-14,18-20H,6-12H2,1-5H3/t21-,22-,23+,24+,26+;14-,18+,19-,20-,22+,23-,24-/m10/s1 |

Clave InChI |

NEDJKVIUOSOCNB-AWPSVMBFSA-N |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

SMILES isomérico |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

SMILES canónico |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

Sinónimos |

Cyclofem CycloProvera HRP 112 HRP112 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.